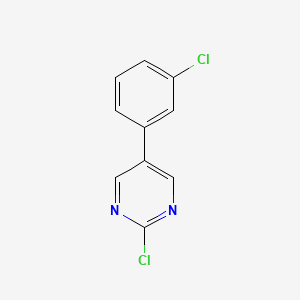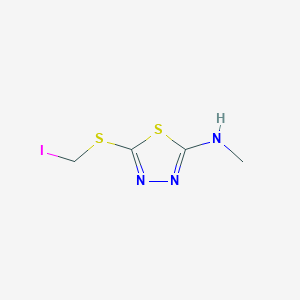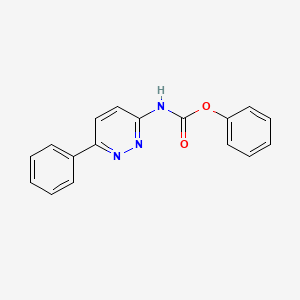![molecular formula C17H14O3 B13875631 2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid CAS No. 3645-69-0](/img/structure/B13875631.png)
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a phenylprop-2-enoyl group attached to the phenyl ring of phenylacetic acid. It is known for its potential biological activities and is used as a starting material for various functionalizations in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid typically involves a multi-step process. One common method starts with the construction of the basic aromatic structure, followed by its conversion into the desired compound. For example, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into this compound and its derivatives in up to five steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-step synthesis approach used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid has several scientific research applications, including:
Biology: Studied for its role as a metabolite in various biological pathways.
Medicine: Investigated for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, phenylacetic acid derivatives are known to act as plant auxins and exhibit anti-microbial activities . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group attached to acetic acid.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with anti-cancer properties.
Cinnamyl acetate: A related compound with a phenylprop-2-enyl group attached to an acetate moiety.
Uniqueness
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid is unique due to the presence of the phenylprop-2-enoyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
3645-69-0 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-[4-(3-phenylprop-2-enoyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H14O3/c18-16(11-8-13-4-2-1-3-5-13)15-9-6-14(7-10-15)12-17(19)20/h1-11H,12H2,(H,19,20) |
Clé InChI |
FUBIEIGQPXUXNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one](/img/structure/B13875573.png)

![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)



![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)

![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)



